![molecular formula C10H10N2O B6203125 6-amino-2-methyl-1,2-dihydroisoquinolin-1-one CAS No. 1782019-96-8](/img/new.no-structure.jpg)
6-amino-2-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
6-amino-2-methyl-1,2-dihydroisoquinolin-1-one is an organic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods are scaled up to accommodate larger quantities and often incorporate continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-amino-2-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-amino-2-methyl-1,2-dihydroisoquinolin-1-one: This compound is structurally similar but differs in the position of the amino group.
2-methyl-1,2-dihydroisoquinolin-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
Uniqueness
6-amino-2-methyl-1,2-dihydroisoquinolin-1-one is unique due to the presence of both an amino group and a methyl group on the isoquinoline ring.
Properties
CAS No. |
1782019-96-8 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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